molecular formula C13H16FNO4 B13532648 2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid

2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid

Cat. No.: B13532648
M. Wt: 269.27 g/mol
InChI Key: HQHWEGYHPQZMKG-UHFFFAOYSA-N
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Description

2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, a fluorine atom on the phenyl ring, and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent. The acetic acid moiety is then added through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the BOC protecting group, revealing the free amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction would produce the free amine.

Scientific Research Applications

2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid primarily involves its role as a protecting group. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and stability, while the acetic acid moiety can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid lies in its combination of a BOC-protected amino group, a fluorine atom, and an acetic acid moiety. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-[5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10-5-4-9(14)6-8(10)7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HQHWEGYHPQZMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CC(=O)O

Origin of Product

United States

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